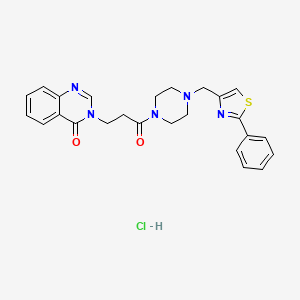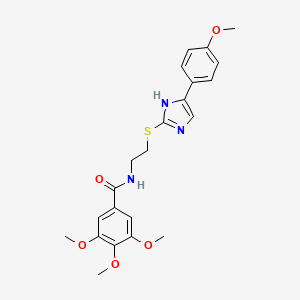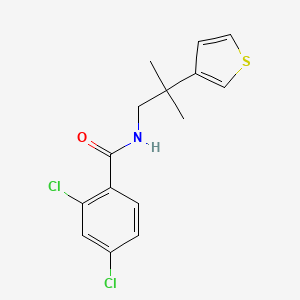![molecular formula C13H22ClN3O B2587973 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidinhydrochlorid CAS No. 2037188-17-1](/img/structure/B2587973.png)
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H22ClN3O. It is a derivative of piperidine, featuring a 1,2,4-oxadiazole ring substituted with a cyclopentyl group.
Wissenschaftliche Forschungsanwendungen
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is followed by the cyclization of the O-acylamidoxime to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of a suitable solvent and a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wirkmechanismus
The mechanism of action of 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: This compound is structurally similar but features a cyclopropyl group instead of a cyclopentyl group.
1,2,4-Oxadiazole Derivatives: Various derivatives of 1,2,4-oxadiazole have been synthesized and studied for their biological activities.
Uniqueness
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other 1,2,4-oxadiazole derivatives . Its cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
3-cyclopentyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-2-4-11(3-1)13-15-12(17-16-13)9-10-5-7-14-8-6-10;/h10-11,14H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVIEQAROKBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CC3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2587892.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)
![2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2587904.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one](/img/structure/B2587905.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

